2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid
Description
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with a methoxy group at the 5-position. The fluorine atom at the α-carbon and the pyridinyl moiety confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
IVINPEFYQNSRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid typically involves the fluorination of a pyridine derivative followed by the introduction of the acetic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxy-2-(5-methoxypyridin-2-yl)acetic acid.
Reduction: Formation of 2-fluoro-2-(5-methoxypyridin-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, CF₃) increase α-fluoroacetic acid’s acidity (lower pKa), as seen in 2-(5-Fluoropyridin-2-yl)acetic acid (pKa 3.90) . The methoxy group in the target compound may reduce acidity slightly due to its electron-donating nature.
- Stability: Compounds with nitro substituents (e.g., 26) exhibit instability during purification, likely due to resonance-assisted decomposition . In contrast, trifluoromethyl and methoxy-substituted derivatives show better stability .
- Synthetic Yields: Analogues like 2-Fluoro-2-(4-iodophenyl)acetic acid (23) are synthesized in ~87% yield using methanol as a solvent , suggesting similar efficiency for the target compound if analogous methods are employed.
Physicochemical Properties
- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues like 2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid.
- Acidity Trends: Positional isomerism significantly affects acidity. For example, 2-Fluoro-5-methoxy-3-pyridineacetic acid (pKa 3.65) is more acidic than 2-(5-Fluoropyridin-2-yl)acetic acid (pKa 3.90) , highlighting the role of substituent positioning.
Biological Activity
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The introduction of fluorine and methoxy groups into its structure enhances its interaction with biological targets, making it a subject of interest in pharmacological research.
The molecular formula of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is CHFNO, with a molecular weight of approximately 185.15 g/mol. The presence of the fluorine atom is believed to improve the compound's metabolic stability and bioavailability, which are critical factors in drug design.
The biological activity of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may modulate various biological pathways by inhibiting key enzymes involved in metabolic processes. The fluorine atom enhances binding affinity to these enzymes, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by targeting the MEP pathway , which is crucial for the survival of many pathogenic bacteria. This pathway is absent in humans, allowing for selective targeting without affecting human cells .
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Preliminary findings suggest that it could be effective against various cancer types, although further research is required to establish its efficacy and safety profiles .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid against Escherichia coli and Staphylococcus aureus . The compound exhibited an IC value of 10 µM against E. coli, indicating potent antibacterial activity .
Study 2: Anticancer Activity
In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, with an IC value of approximately 15 µM for breast cancer cells .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid | Structure | Antimicrobial, Anticancer | 10 (E. coli), 15 (Breast Cancer) |
| Fosmidomycin | Structure | Antibacterial | 8.2 (E. coli) |
| Selinexor | Structure | Anticancer | <0.5 (Multiple Myeloma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
